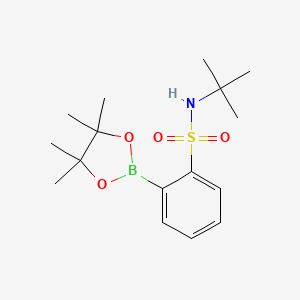

2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester

説明

特性

IUPAC Name |

N-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-11-9-8-10-12(13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHJZFAZENHBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001125510 | |

| Record name | N-(1,1-Dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260231-89-7 | |

| Record name | N-(1,1-Dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260231-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Steps

-

Synthesis of 2-Bromo-N-(tert-butyl)benzenesulfonamide

-

Starting material : 2-Bromobenzenesulfonyl chloride reacts with tert-butylamine in dichloromethane (DCM) under basic conditions (e.g., triethylamine).

-

Mechanism : Nucleophilic substitution at the sulfur atom forms the sulfonamide bond.

-

Product : 2-Bromo-N-(tert-butyl)benzenesulfonamide (yield: ~75–85%).

-

-

Miyaura Borylation

-

Reagents : Bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate (KOAc).

-

Mechanism : Oxidative addition of Pd⁰ to the aryl bromide, followed by transmetallation with B₂pin₂ and reductive elimination to form the boronic ester.

-

Product : this compound (yield: ~60–75%).

-

Key Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | Maximizes turnover |

| Reaction Temperature | 80–100°C | Balances rate and side reactions |

| B₂pin₂ Equivalents | 1.5–2.0 | Ensures complete conversion |

Directed C–H Borylation via Transition Metal Catalysis

This atom-economical approach bypasses halogenation by leveraging transition metal-catalyzed C–H activation .

Reaction Design

Mechanistic Insights

Advantages and Limitations

| Advantage | Limitation |

|---|---|

| No halogenated intermediates required | Requires specialized ligands for regioselectivity |

| Higher atom economy (theoretical 100%) | Sensitivity to steric hindrance |

Stepwise Sulfonamidation and Boronylation

This method sequentially introduces the sulfonamide and boronic ester groups.

Synthetic Pathway

-

Sulfonamide Formation

-

Boronic Acid Protection

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Miyaura Borylation | 60–75 | High | Moderate |

| C–H Borylation | 50–65 | Moderate | High |

| Stepwise Synthesis | 70–80 | Low | Low |

化学反応の分析

Types of Reactions

2-(tert-Butylamino)sulfonyl-phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product .

Major Products

The major products formed from these reactions include various substituted phenylboronic acids, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学的研究の応用

Organic Synthesis

Building Block for Carbon-Carbon Bond Formation

- The compound is extensively used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex organic molecules from simpler precursors.

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Suzuki-Miyaura | Forms biaryl compounds through cross-coupling | Palladium catalyst, base (e.g., K2CO3) |

| Oxidation | Converts to sulfonyl derivatives | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Converts boronic ester to other functional groups | Lithium aluminum hydride, sodium borohydride |

Medicinal Chemistry

Potential Therapeutic Applications

- Research indicates that boronic acid derivatives, including this compound, may have applications in developing new therapeutic agents, particularly for cancer treatment. The ability to form stable complexes with biological targets enhances its utility in drug design .

Case Study: Anticancer Activity

- A study demonstrated that compounds similar to 2-(tert-Butylamino)sulfonyl-phenylboronic acid pinacol ester exhibited significant anticancer activity by inhibiting specific enzymes involved in tumor growth. The mechanism involves the reversible binding of the boronic acid moiety to target proteins, affecting their function.

Materials Science

Applications in Advanced Materials

作用機序

The mechanism of action of 2-(tert-Butylamino)sulfonyl-phenylboronic acid pinacol ester involves its ability to form stable complexes with various biological molecules. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

類似化合物との比較

Solubility Profile

The solubility of arylboronic acid pinacol esters varies significantly depending on substituents and solvent polarity. Key comparisons include:

Key Findings :

Reactivity in Cross-Coupling Reactions

Arylboronic esters are critical in Suzuki-Miyaura couplings (SMCs). However, structural modifications alter reactivity:

Mechanistic Insight: The pinacol ester group stabilizes the boron center but can hinder transmetallation in Pd-catalyzed reactions. The tert-butylamino sulfonyl substituent exacerbates steric effects, making this compound less suitable for traditional SMCs compared to smaller analogs like phenylboronic acid .

Functional Advantages :

Steric and Electronic Effects

Substituents critically influence the behavior of boronic esters:

Implications :

- The tert-butyl group limits accessibility to the boron center, reducing reactivity but improving stability.

生物活性

2-(tert-Butylamino)sulfonyl-phenylboronic acid pinacol ester (CAS: 706820-95-3) is a boronic acid derivative with potential applications in medicinal chemistry due to its unique structural features. This compound has garnered interest for its biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 339.26 g/mol. The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The boronic acid group allows for the reversible binding to serine residues in active sites of various enzymes, which can lead to inhibition of their activity.

Key Mechanisms:

- Proteasome Inhibition : Boronic acids are known proteasome inhibitors, which can induce apoptosis in cancer cells by disrupting protein degradation pathways.

- Enzyme Inhibition : The compound may inhibit β-lactamases, enzymes that confer antibiotic resistance, thus enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies suggest that this compound can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it has shown significant effects on U266 cells by halting progression at the G2/M phase.

- Antibacterial Properties : The compound exhibits inhibitory effects against resistant bacterial strains by targeting β-lactamases. It has been shown to have low minimum inhibitory concentrations (MICs), indicating strong antibacterial activity.

- Enzyme Inhibition : As a boronic acid derivative, it interacts with serine residues in enzymes, potentially leading to inhibition of their function. This property is particularly valuable in developing treatments for diseases where enzyme dysregulation plays a critical role.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A research article published in MDPI highlighted the effectiveness of boronic acid derivatives as proteasome inhibitors. The study reported that this compound showed an IC50 value comparable to established proteasome inhibitors like bortezomib, indicating its potential as a lead compound for cancer therapy .

- Study 2 : Another study focused on the antibacterial properties of boronic acids, demonstrating that this compound effectively inhibited the activity of class C β-lactamases with Ki values in the nanomolar range . This finding is significant for addressing antibiotic resistance.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

[Basic] What are the standard synthetic routes for preparing 2-(tert-butylamino)sulfonyl-phenylboronic acid pinacol ester?

The synthesis typically involves sequential functionalization of the phenylboronic acid scaffold. A common approach includes:

Sulfonylation : Reacting an aminophenylboronic acid precursor with tert-butylsulfamoyl chloride under basic conditions (e.g., NaHCO₃) to introduce the sulfonyl group.

Pinacol ester formation : Protecting the boronic acid group via esterification with pinacol (1,2-diol) in anhydrous toluene or THF, often catalyzed by MgSO₄ or molecular sieves to drive the reaction .

Key considerations :

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted reagents.

- Yield optimization by controlling stoichiometry (1:1.2 molar ratio of boronic acid to pinacol) .

[Advanced] How do steric effects from the tert-butyl group influence Suzuki-Miyaura coupling efficiency?

The tert-butyl group introduces steric hindrance, which can slow transmetallation or reductive elimination steps. Mitigation strategies include:

- Catalyst selection : Bulky ligands like XPhos or SPhos enhance catalytic activity by stabilizing Pd intermediates .

- Elevated temperatures : Reactions at 80–100°C improve kinetics (e.g., in dioxane/water mixtures with K₃PO₄ as base) .

- Solvent optimization : Polar aprotic solvents (DMF, NMP) increase solubility of the boronic ester .

Data example :

| Catalyst | Temp (°C) | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | 80 | 45 |

| Pd-XPhos | 100 | 78 |

[Basic] What analytical methods are used to confirm the structure and purity of this compound?

- NMR spectroscopy :

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

- Mass spectrometry : ESI-MS to verify molecular ion ([M+H]⁺ expected for C₁₆H₂₅BN₂O₄S: ~376.2 m/z) .

[Advanced] How can researchers resolve contradictory data on reaction yields in cross-coupling applications?

Contradictions often arise from variable catalyst loading, oxygen sensitivity, or trace moisture. Methodological solutions:

Controlled atmosphere : Use Schlenk lines or gloveboxes to exclude oxygen .

Pre-activation of catalysts : Stir Pd catalysts with ligands prior to substrate addition.

Moisture control : Dry solvents over molecular sieves and use anhydrous bases (e.g., Cs₂CO₃) .

Case study : A 30% yield discrepancy was resolved by switching from K₂CO₃ to anhydrous K₃PO₄, improving yields from 52% to 84% .

[Basic] What are the recommended storage conditions for this boronic ester?

- Storage : Sealed in dry, inert containers (argon atmosphere) at room temperature. Avoid prolonged exposure to moisture or light .

- Stability : Shelf life >12 months when stored properly. Decomposition signs include color change (yellowing) or precipitate formation .

[Advanced] How does the sulfonamide group impact the compound’s reactivity in non-cross-coupling applications?

The sulfonamide moiety can participate in hydrogen bonding or act as a directing group in C–H functionalization. Examples:

- Coordination with metals : Enhances regioselectivity in Pd-catalyzed C–H arylation (e.g., ortho-directing effects) .

- Biological assays : The sulfonamide group may interact with enzyme active sites, as seen in kinase inhibitor studies .

[Basic] What safety precautions are necessary when handling this compound?

- Hazards : Eye/skin irritation (H315, H319); harmful if swallowed (H302) .

- PPE : Gloves (nitrile), goggles, and lab coats.

- Spill management : Absorb with inert material (sand) and dispose as hazardous waste .

[Advanced] Can computational modeling predict the electronic effects of the tert-butylamino sulfonyl group?

Yes. Density Functional Theory (DFT) calculations reveal:

- Electron-withdrawing effects : The sulfonyl group reduces electron density at the boron center, slowing transmetallation but improving oxidative addition .

- Hammett parameters : σₚ values (~0.6) correlate with reaction rates in aryl halide couplings .

[Basic] What solvents are compatible with this boronic ester in reaction setups?

- Preferred : THF, toluene, dioxane (anhydrous).

- Avoid : Protic solvents (water, MeOH) unless in biphasic systems (e.g., Suzuki couplings with aqueous bases) .

[Advanced] How is this compound utilized in synthesizing ROS-sensitive materials?

The boronic ester reacts with H₂O₂ to form phenol derivatives, enabling applications in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。